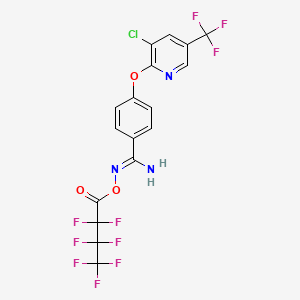

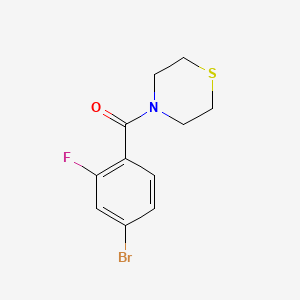

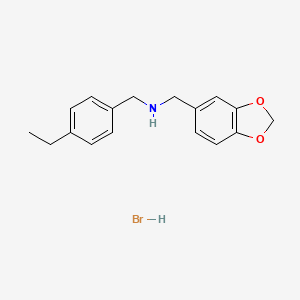

![molecular formula C12H16F2N2 B6352167 1-[(2,3-Difluorophenyl)methyl]-1,4-diazepane CAS No. 1153434-52-6](/img/structure/B6352167.png)

1-[(2,3-Difluorophenyl)methyl]-1,4-diazepane

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “1-[(2,3-Difluorophenyl)methyl]-1,4-diazepane” is a chemical compound with a complex structure . It is a liquid at room temperature . The compound is used in various scientific research applications.

Molecular Structure Analysis

The molecular structure of “1-[(2,3-Difluorophenyl)methyl]-1,4-diazepane” is complex, with multiple rings and functional groups . The compound contains a 1,4-diazepane ring attached to a 2,3-difluorophenylmethyl group .Physical And Chemical Properties Analysis

The physical and chemical properties of “1-[(2,3-Difluorophenyl)methyl]-1,4-diazepane” include its state at room temperature (liquid) and its molecular weight (226.27 g/mol) . Other properties such as boiling point, melting point, and density are not available in the resources .Applications De Recherche Scientifique

Heterocyclic Chemistry

DFMD participates in the synthesis of heterocycles, particularly those containing nitrogen:

- 1,2,3-Triazolo[1,5-a]pyrazines : Researchers have explored methods to fuse DFMD with pyrazine and pyridazine rings, yielding unique heterocyclic structures .

Pharmacokinetics and Toxicology

Understanding DFMD’s pharmacokinetic properties and potential toxicity is crucial for safe application:

Mécanisme D'action

Target of Action

The primary target of 1-[(2,3-Difluorophenyl)methyl]-1,4-diazepane is the lipoprotein-associated phospholipase A2 (Lp-PLA2) enzyme . This enzyme plays a crucial role in the formation of atherosclerotic plaques .

Mode of Action

1-[(2,3-Difluorophenyl)methyl]-1,4-diazepane acts as an inhibitor of Lp-PLA2 . The compound interacts with the enzyme, preventing it from contributing to the formation of atherosclerotic plaques . This interaction results in a decrease in the levels of small dense LDL, a highly atherogenic lipoprotein subfraction .

Biochemical Pathways

The inhibition of Lp-PLA2 by 1-[(2,3-Difluorophenyl)methyl]-1,4-diazepane affects the atherosclerosis pathway . By preventing the formation of lysophosphatidylcholine, a component of atherosclerotic plaques, the compound helps to reduce the buildup of these plaques .

Result of Action

The molecular and cellular effects of 1-[(2,3-Difluorophenyl)methyl]-1,4-diazepane’s action include a reduction in the levels of small dense LDL and a decrease in the formation of atherosclerotic plaques . This could potentially lead to a lower risk of developing accelerated atherosclerosis and clinical cardiovascular events .

Propriétés

IUPAC Name |

1-[(2,3-difluorophenyl)methyl]-1,4-diazepane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16F2N2/c13-11-4-1-3-10(12(11)14)9-16-7-2-5-15-6-8-16/h1,3-4,15H,2,5-9H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAKCFSKNNGAKTF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCN(C1)CC2=C(C(=CC=C2)F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16F2N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[(2,3-Difluorophenyl)methyl]-1,4-diazepane | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

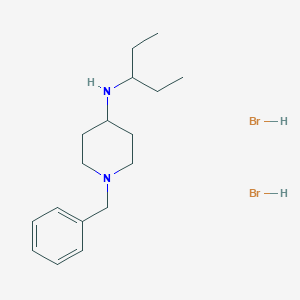

![N-[2-(3,4-Dimethoxyphenyl)ethyl]-3-pentanamine hydrobromide; 95%](/img/structure/B6352090.png)

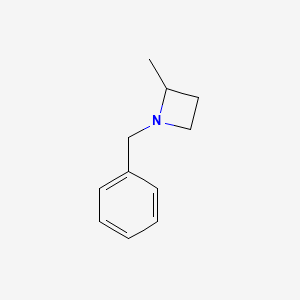

amine hydrobromide; 95%](/img/structure/B6352108.png)

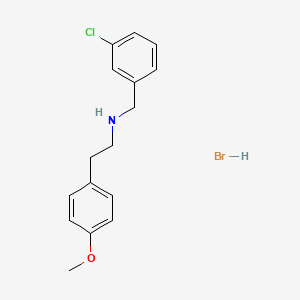

![{2-[(1-Bromo-2-naphthyl)oxy]ethyl}(2-methoxyethyl)amine hydrochloride; 95%](/img/structure/B6352158.png)